molecular formula C21H18ClNO2 B12594558 N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide CAS No. 648924-37-2

N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide

Cat. No.: B12594558
CAS No.: 648924-37-2
M. Wt: 351.8 g/mol
InChI Key: DOPSZWUKQUTKNJ-UHFFFAOYSA-N
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Description

N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide is an organic compound that features a biphenyl group, a chlorinated benzamide, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with cellular pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide is unique due to its combination of a biphenyl group, a chlorinated benzamide, and a methoxy group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds .

Properties

CAS No.

648924-37-2

Molecular Formula

C21H18ClNO2

Molecular Weight

351.8 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[(3-phenylphenyl)methyl]benzamide

InChI

InChI=1S/C21H18ClNO2/c1-25-20-11-10-18(22)13-19(20)21(24)23-14-15-6-5-9-17(12-15)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,23,24)

InChI Key

DOPSZWUKQUTKNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC(=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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